2-Methoxy-3,5-dinitroaniline
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Overview
Description
2-Methoxy-3,5-dinitroaniline is an organic compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) and an aniline group (-NH2) attached to a benzene ring. The methoxy group (-OCH3) at the 2-position further distinguishes this compound. Dinitroanilines are known for their applications in various industrial processes, including the production of dyes and herbicides .
Preparation Methods
The synthesis of 2-Methoxy-3,5-dinitroaniline typically involves nitration reactions. One common method is the nitration of 2-methoxyaniline (o-anisidine) using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring .
Industrial production methods often involve large-scale nitration processes, where the reaction is carried out in continuous flow reactors to maintain consistent quality and yield. The product is then purified through recrystallization or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-Methoxy-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups results in the formation of 2-methoxy-3,5-diaminoaniline .
Scientific Research Applications
2-Methoxy-3,5-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of herbicides and pesticides, where it acts as a microtubule inhibitor, disrupting cell division in target organisms
Mechanism of Action
The primary mechanism of action of 2-Methoxy-3,5-dinitroaniline involves the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing their polymerization into microtubules. This disruption of the mitotic spindle apparatus leads to cell cycle arrest at metaphase, ultimately resulting in cell death. This mechanism is similar to that of other dinitroaniline herbicides, which are used to control weed growth by inhibiting root and shoot development .
Comparison with Similar Compounds
2-Methoxy-3,5-dinitroaniline can be compared with other dinitroaniline compounds, such as:
2,4-Dinitroaniline: Lacks the methoxy group and has different reactivity and applications.
3,5-Dinitroaniline: Similar structure but without the methoxy group, leading to different chemical properties and uses.
2,6-Dinitroaniline: Different positioning of nitro groups, affecting its chemical behavior and applications.
Properties
CAS No. |
114168-47-7 |
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Molecular Formula |
C7H7N3O5 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
2-methoxy-3,5-dinitroaniline |
InChI |
InChI=1S/C7H7N3O5/c1-15-7-5(8)2-4(9(11)12)3-6(7)10(13)14/h2-3H,8H2,1H3 |
InChI Key |
SZBYMOUYGPKBTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
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